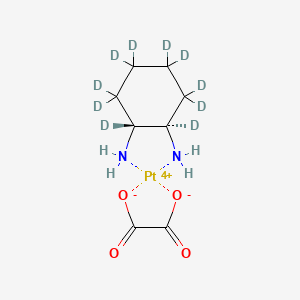
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is a complex organometallic compound. This compound is notable for its unique structure, which includes deuterium atoms and a platinum center. The presence of deuterium atoms can influence the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves multiple steps. The initial step often includes the preparation of the deuterated cyclohexane derivative. This can be achieved through the hydrogenation of a suitable precursor in the presence of deuterium gas. The subsequent steps involve the introduction of the diamine functionality and the coordination of the platinum center. The final step is the formation of the oxalate complex, which stabilizes the platinum center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for research and industrial applications.
化学反応の分析
Types of Reactions
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various types of chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: The compound can be reduced to lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the oxalate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(VI) complexes, while reduction reactions may produce platinum(II) complexes. Substitution reactions can result in a variety of platinum complexes with different ligands.
科学的研究の応用
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: It is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: The compound is investigated for its potential use in cancer therapy, particularly due to the presence of the platinum center, which is known for its anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can interfere with DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins, altering their function and activity.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug used in cancer therapy.
Carboplatin: A platinum compound with a different ligand structure.
Uniqueness
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to the presence of deuterium atoms, which can influence its chemical properties and biological activity. The deuterium atoms can affect the compound’s stability, reactivity, and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H14N2O4Pt+2 |
|---|---|
分子量 |
407.35 g/mol |
IUPAC名 |
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1/i1D2,2D2,3D2,4D2,5D,6D;; |
InChIキー |
PCRKGXHIGVOZKB-YYKMXZQESA-L |
異性体SMILES |
[2H][C@@]1([C@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
正規SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096385.png)


![13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B14096408.png)
![3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096411.png)
![1-(4-Propoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096412.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)

![Methyl 4-[7-chloro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096440.png)
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)
